molecular formula C14H15N2O2P B093724 Fosenazide CAS No. 16543-10-5

Fosenazide

Cat. No.: B093724
CAS No.: 16543-10-5
M. Wt: 274.25 g/mol
InChI Key: PMHFLBQRALFMRT-UHFFFAOYSA-N
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Description

Fosenazide, also known as 2-(diphenylphosphoryl)acetohydrazide, is a compound with notable pharmacological properties. It is primarily recognized for its tranquilizing effects and its use in the treatment of alcohol withdrawal syndrome. This compound exhibits central N-cholinolytic, antiadrenergic, and antiserotonin effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosenazide can be synthesized through the reaction of diphenylphosphinylformic acid with hydrazine. The reaction typically involves the use of trimethylchlorosilane as a catalyst . The general reaction conditions include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Catalyst: Trimethylchlorosilane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to mix the reactants.

    Purification: The product is purified through crystallization or distillation.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Fosenazide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various phosphorylated derivatives.

    Reduction: Reduction reactions can modify the hydrazide group.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation: Phosphorylated derivatives.

    Reduction: Modified hydrazide compounds.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Mechanism of Action

Fosenazide exerts its effects through several mechanisms:

Properties

IUPAC Name

2-diphenylphosphorylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N2O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHFLBQRALFMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046188
Record name Fosenazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16543-10-5
Record name 2-(Diphenylphosphinyl)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16543-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosenazide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016543105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosenazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSENAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16C19Z7F4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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